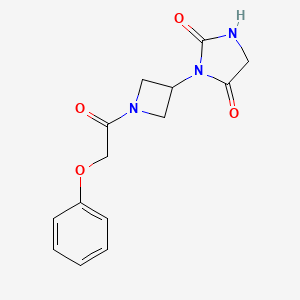

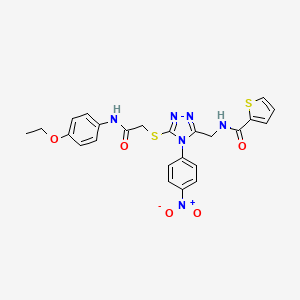

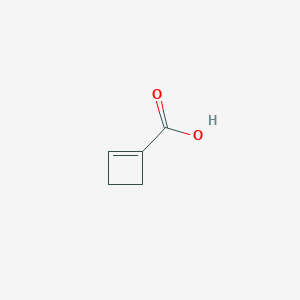

![molecular formula C21H15NO2 B2686261 6-Benzylbenzo[d][2]benzazepine-5,7-dione CAS No. 100891-98-3](/img/structure/B2686261.png)

6-Benzylbenzo[d][2]benzazepine-5,7-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Benzylbenzodbenzazepine-5,7-dione is a potent chemical compound used in diverse scientific research. It offers promising applications in various fields.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate gave a related compound . A three-component synthesis was also developed for related compounds starting directly from thioethers .Molecular Structure Analysis

The structure of a similar compound, 6-pentylbenzodbenzazepine-5,7-dione, contains a total of 43 bonds; 24 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, and 2 eleven-membered rings . It also contains a total of 41 atoms; 19 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Chemical Reactions Analysis

The cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate gave a related compound . Its reaction with acetic acid afforded another related compound . Nitrosation of 1-hydrazino-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine led to the formation of substituted 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

6-Benzylbenzo[d][2]benzazepine-5,7-dione serves as a key intermediate in the synthesis of heterocyclic compounds with potential biological activities. Research has demonstrated efficient methods for synthesizing dibenzo[d,e]azepine derivatives through palladium-catalyzed double C-H bond activation, indicating its utility in constructing complex molecular architectures (Kondapalli et al., 2017). Additionally, studies have explored the synthesis of benzodiazepines and oxazepines, highlighting the compound's relevance in generating bioactive molecules with diverse structural features (Kim et al., 2002).

Applications in Drug Design

The structural motif of this compound is found in various compounds with significant biological activities. For instance, derivatives of this compound have been investigated for their anticancer properties, demonstrating the potential to induce apoptosis in cancer cells. This suggests its utility in designing novel anticancer agents that can selectively target and kill cancer cells while sparing normal cells (Rashad et al., 2018).

Material Science and Liquid Crystals

In material science, derivatives of this compound have been synthesized and characterized for their anisotropic properties. These studies contribute to the development of new materials with potential applications in liquid crystal displays and other optoelectronic devices (Yeap et al., 2012).

Propiedades

IUPAC Name |

6-benzylbenzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2/c23-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21(24)22(20)14-15-8-2-1-3-9-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEYIPDWSAWYMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

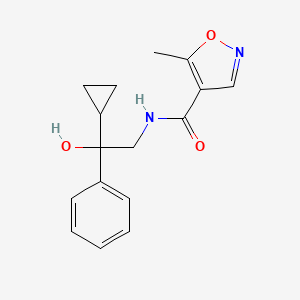

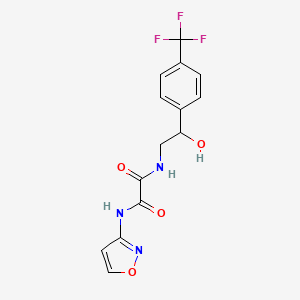

![2-[(2-Methylfuran-3-yl)formamido]acetic acid](/img/structure/B2686182.png)

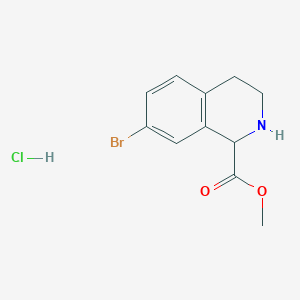

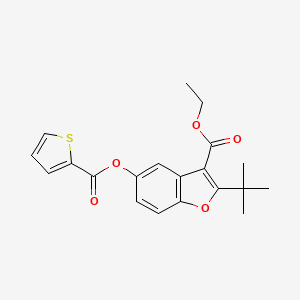

![1-(Tert-butyl)-4-[1-(methylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2686183.png)

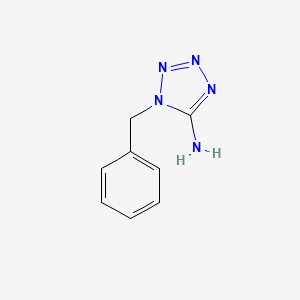

![2,6-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2686189.png)

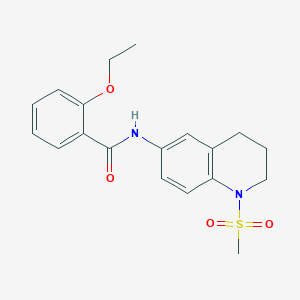

![5-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)-2-fluorobenzamide](/img/structure/B2686192.png)